molecular formula C23H36O4 B14730434 Dihexyl 2-benzylbutanedioate CAS No. 5859-42-7

Dihexyl 2-benzylbutanedioate

Cat. No.: B14730434
CAS No.: 5859-42-7
M. Wt: 376.5 g/mol
InChI Key: AOFAEZFJFYMIRK-UHFFFAOYSA-N
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Description

Dihexyl 2-benzylbutanedioate is an organic compound with the molecular formula C20H30O4. It is a diester derived from benzylbutanedioic acid and hexanol. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihexyl 2-benzylbutanedioate typically involves the esterification of benzylbutanedioic acid with hexanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous stirring to ensure uniform mixing. The use of efficient distillation columns helps in the purification of the final product, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Dihexyl 2-benzylbutanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Benzylbutanedioic acid derivatives.

    Reduction: Dihexyl 2-benzylbutanediol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Dihexyl 2-benzylbutanedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of ester hydrolysis and enzyme-catalyzed reactions.

    Industry: Utilized in the production of plasticizers and as a component in the formulation of certain polymers.

Mechanism of Action

The mechanism of action of dihexyl 2-benzylbutanedioate involves its interaction with various molecular targets. The ester groups in the compound can undergo hydrolysis, leading to the formation of benzylbutanedioic acid and hexanol. This hydrolysis can be catalyzed by esterases and other hydrolytic enzymes. The resulting products can further participate in metabolic pathways, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Dihexyl phthalate: Another diester with similar ester groups but derived from phthalic acid.

    Diethylhexyl phthalate: A widely used plasticizer with similar ester functionality.

    Dibutyl phthalate: A diester with shorter alkyl chains compared to dihexyl 2-benzylbutanedioate.

Uniqueness

This compound is unique due to its specific ester linkage and the presence of a benzyl group, which can influence its reactivity and applications. The benzyl group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

5859-42-7

Molecular Formula

C23H36O4

Molecular Weight

376.5 g/mol

IUPAC Name

dihexyl 2-benzylbutanedioate

InChI

InChI=1S/C23H36O4/c1-3-5-7-12-16-26-22(24)19-21(18-20-14-10-9-11-15-20)23(25)27-17-13-8-6-4-2/h9-11,14-15,21H,3-8,12-13,16-19H2,1-2H3

InChI Key

AOFAEZFJFYMIRK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)CC(CC1=CC=CC=C1)C(=O)OCCCCCC

Origin of Product

United States

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